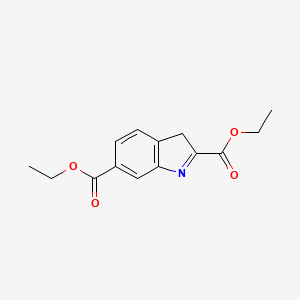

Diethyl 3H-indole-2,6-dicarboxylate

Description

Diethyl 3H-indole-2,6-dicarboxylate is a heterocyclic organic compound featuring an indole core substituted with two ester groups at positions 2 and 4. This compound has a molecular formula of C₁₄H₁₅NO₄ and is commonly used in pharmaceutical and polymer synthesis due to its reactivity as a bifunctional ester . The dimethyl analog, dimethyl 1H-indole-2,6-dicarboxylate (CAS: 881040-29-5, C₁₂H₁₁NO₄), is another closely related derivative with similar applications but distinct physicochemical properties due to shorter alkyl chains .

Properties

IUPAC Name |

diethyl 3H-indole-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)10-6-5-9-7-12(14(17)19-4-2)15-11(9)8-10/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBRXKGAMNILKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C1)C=CC(=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Indole vs. Pyridine Derivatives

Diethyl pyridine-2,6-dicarboxylate (a pyridine-based analog) is a key precursor for synthesizing polymers via azeotropic condensation with diols. These polymers exhibit tunable thermal stability (decomposition temperatures: 200–300°C) and applications in materials science . In contrast, indole derivatives like diethyl 1H-indole-2,6-dicarboxylate are more reactive in electrophilic substitution due to the indole’s electron-rich aromatic system, making them preferable for drug synthesis .

Pyrazole Derivatives

Diethyl pyrazolo[1,2-a]pyrazole-2,6-dicarboxylates (e.g., compounds 13 and 14 ) are synthesized using lead(IV) acetate-mediated oxidative coupling. These compounds lack the indole’s planar aromaticity, resulting in lower conjugation and reduced fluorescence compared to indole derivatives .

Ester Group Variations

Alkyl Chain Length

Replacing ethyl groups with methyl (e.g., dimethyl 1H-indole-2,6-dicarboxylate) reduces steric hindrance and increases solubility in polar solvents. However, shorter chains decrease thermal stability, as seen in lower melting points (e.g., dimethyl: ~120°C vs. diethyl: ~150°C) .

Physicochemical Properties

Thermal and Chemical Stability

- Indole Derivatives : Decompose at ~250°C, with ester groups stabilizing the core against oxidation .

- Pyridine Polymers : Exhibit higher thermal stability (decomposition >300°C) due to rigid backbones .

- Pyrazole Derivatives : Susceptible to ring-opening reactions under acidic conditions, limiting their use in harsh environments .

Research Findings and Gaps

- Indole vs. Pyridine : Indole derivatives show superior reactivity in cross-coupling reactions but inferior thermal stability compared to pyridine-based polymers .

- Synthetic Flexibility : Ethyl esters provide a balance between solubility and stability, whereas methyl analogs prioritize solubility for solution-phase chemistry .

- Unresolved Issues : The tautomeric 3H-indole form’s properties remain underexplored, necessitating further studies on its isomer-specific reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.